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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of JNJ-
26076713, a potent av integrin antagonist, in various models of diabetic retinopathy. This
document summarizes the mechanism of action, quantitative efficacy data, and detailed
experimental protocols from key studies, offering a comprehensive resource for researchers in
the field of retinal diseases and drug development.

Core Compound: JNJ-26076713

JNJ-26076713 is an orally active antagonist of av integrins, specifically targeting av33 and
avp5.[1] These integrins are known to play a crucial role in angiogenesis and inflammation, key
pathological processes in diabetic retinopathy. The inhibitory activity of JNJ-26076713 is
summarized in the table below.

Target IC50 Value
avp3 2.3 nM[1]
avp5 6.3 NnM[1]

Preclinical Efficacy in Diabetic Retinopathy Models
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JNJ-26076713 has demonstrated significant efficacy in multiple preclinical models relevant to
diabetic retinopathy, including in vivo animal models and in vitro/ex vivo assays. The following
tables summarize the key quantitative findings from these studies.

In Vivo Animal Models

Table 2.1.1: Efficacy of INJ-26076713 in a Diabetic Long-Evans Rat Model[1]

Animal Model Treatment Duration Key Endpoints  Results
Inhibited the
increase in both

) ) JNJ-26076713 Retinal Vascular retinal vascular

Diabetic Long- ] . .

(60 mg/kg, i.g., 5 days Permeability & permeability and

Evans Rats ] ) ] )

twice daily) Leukostasis leukostasis

associated with

diabetes.

Table 2.1.2: Efficacy of INJ-26076713 in an Oxygen-Induced Retinopathy (OIR) Mouse
Model[1]

Treatment (i.g.,

Animal Model twice daily for 5 Endpoint Results
days)
C57BL/6J mice with JNJ-26076713 (30 Inhibition of Retinal 33%
0
OIR mg/kg) Neovascularization

JNJ-26076713 (60
mg/kg)

43%

JNJ-26076713 (120
mg/kg)

67%

Table 2.1.3: Efficacy of INJ-26076713 in a Streptozotocin-Induced Diabetic Rat Model[1]
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Animal Model Treatment Endpoint Results

Streptozotocin

_ _ Leukocyte Adhesion Reduced by 48%
Diabetic Rats

In Vitro and Ex Vivo Assays

Table 2.2.1: Effect of INJ-26076713 on HUVEC Migration and Angiogenesis|[1]

Assay Model Treatment Results
o FGF2-induced JNJ-26076713 (5- Dose-dependent
Cell Migration o o
HUVEC migration 5000 nM) inhibition

Chick Chorioallantoic JNJ-26076713 (0.1, 1, Dose-dependent

Angiogenesis S
Membrane (CAM) and 10 pg) inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of INJ-26076713 and the
workflows of the key experimental models used in its preclinical evaluation.

Pathological Processes
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Inflammation
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Click to download full resolution via product page
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Figure 1: Proposed mechanism of action of INJ-26076713.
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Induce Diabetes in Long-Evans Rats
(e.g., Streptozotocin)

'

Administer JNJ-26076713 (60 mg/kg, i.g.)
or Vehicle Twice Daily

'

Treatment for 5 Days

'

Measure Retinal Vascular Permeability
(Evans Blue Assay)
and Leukostasis

'

Compare Treatment vs. Vehicle Group

Click to download full resolution via product page

Figure 2: Workflow for the diabetic rat model experiment.
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Expose C57BL/6J Mouse Pups to 75% Oxygen
(Postnatal Day 7 to 12)

'

Return to Room Air (Postnatal Day 12)

'

Administer JNJ-26076713 (30, 60, 120 mg/kg, i.g.)
or Vehicle Twice Daily for 5 Days

'

Quantify Retinal Neovascularization
(e.g., Fluorescein Angiography)

'

Compare Dose-Response to Vehicle Group

Click to download full resolution via product page

Figure 3: Workflow for the oxygen-induced retinopathy mouse model.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Streptozotocin-Induced Diabetic Retinopathy Rat Model

e Animal Model: Male Long-Evans or Sprague-Dawley rats are commonly used.

 Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically 50-
65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5) is administered. Diabetes is
confirmed by measuring blood glucose levels (e.g., >250 mg/dL) a few days after STZ
injection.
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o Treatment: INJ-26076713 is administered via intragastric gavage at the specified doses.
The vehicle control group receives the same volume of the vehicle solution.

o Duration: Treatment is typically carried out for a specified period, such as 5 days, after the
onset of diabetic retinopathy signs.

e Endpoint Analysis:

o Retinal Vascular Permeability: The Evans blue dye method is used. Evans blue (e.g., 45
mg/kg) is injected intravenously and allowed to circulate. The dye extravasation into the
retinal tissue is quantified spectrophotometrically after perfusing the animal to remove
intravascular dye.

o Retinal Leukostasis: Leukocyte adhesion to the retinal vasculature is quantified. This can
be achieved by perfusing the animals with a fluorescent lectin (e.g., concanavalin A) to
label adherent leukocytes, followed by flat-mounting the retinas and counting the
fluorescently labeled cells under a microscope.

Oxygen-Induced Retinopathy (OIR) Mouse Model

e Animal Model: C57BL/6J mouse pups and their nursing dam are used.

 Induction of OIR: On postnatal day 7 (P7), the litter is placed in a hyperoxic chamber with
75% oxygen. On P12, the mice are returned to normal room air (normoxia). This process
leads to vaso-obliteration followed by retinal neovascularization.

o Treatment: INJ-26076713 is administered via intragastric gavage at various doses (e.g., 30,
60, 120 mg/kg) twice daily for a specified period, typically from P12 to P16.

» Endpoint Analysis: On P17, the mice are euthanized, and their eyes are enucleated. The
retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g.,
isolectin B4). The area of neovascularization is then quantified using imaging software.

FGF2-Induced HUVEC Migration Assay

e Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are cultured in appropriate
endothelial cell growth medium.
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Assay Setup: A transwell insert with a porous membrane (e.g., 8 um pores) is used. The
lower chamber is filled with medium containing a chemoattractant, such as Fibroblast Growth
Factor 2 (FGF2).

Treatment: HUVECSs are pre-incubated with various concentrations of INJ-26076713 or
vehicle before being seeded into the upper chamber of the transwell.

Incubation: The plate is incubated for a period (e.g., 4-6 hours) to allow for cell migration
through the membrane.

Quantification: Non-migrated cells on the upper surface of the membrane are removed.
Migrated cells on the lower surface are fixed, stained (e.qg., with crystal violet), and counted
under a microscope. The results are expressed as a percentage of the control (FGF2 alone).

Chick Chorioallantoic Membrane (CAM) Angiogenesis
Assay

Egg Incubation: Fertilized chicken eggs are incubated for 3 days. A small window is then
made in the shell to expose the chorioallantoic membrane (CAM).

Treatment Application: A sterile filter paper disc or a carrier sponge soaked with different
concentrations of JINJ-26076713 or vehicle is placed on the CAM.

Incubation: The eggs are further incubated for a period (e.g., 48-72 hours).

Analysis: The CAM is then imaged in ovo or excised and imaged. The degree of
angiogenesis is quantified by measuring the number of blood vessel branch points or the
total blood vessel length in the area surrounding the carrier disc.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically

investigating JNJ-26076713 for the treatment of diabetic retinopathy. Further inquiries into

Johnson & Johnson's clinical trial pipeline may provide more current information.

Conclusion
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The preclinical data strongly suggest that INJ-26076713, as a potent av33 and av35 integrin
antagonist, holds significant therapeutic potential for the treatment of diabetic retinopathy. Its
ability to inhibit key pathological processes such as retinal neovascularization, vascular
permeability, and inflammation in relevant disease models provides a solid foundation for
further investigation and potential clinical development. The detailed experimental protocols
provided herein serve as a valuable resource for researchers aiming to build upon these
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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